

The Pharmacology of 15-Keto Travoprost: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *15-Keto travoprost*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto travoprost is a significant metabolite of travoprost, a prostaglandin F2 α analog widely used in the management of glaucoma and ocular hypertension. Travoprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active free acid, which is a potent and selective agonist of the prostaglandin F receptor (FP receptor)[1][2][3][4][5]. The subsequent metabolism of travoprost free acid includes oxidation of the 15-hydroxyl group to form **15-Keto travoprost**. While often considered a less active or inactive metabolite, emerging evidence suggests that 15-keto prostaglandin analogs can retain biological activity. This technical guide provides a comprehensive overview of the known pharmacology of **15-Keto travoprost**, placed in the context of its parent compound, to support further research and drug development efforts.

Core Pharmacology

Mechanism of Action

The primary mechanism of action for travoprost and its active metabolites is the agonism of the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). While direct binding studies on **15-Keto travoprost** are not readily available in the public domain, it is presumed to interact with the FP

receptor, albeit with a likely lower affinity than travoprost free acid. The presence of the keto group at the 15-position is a common metabolic step for prostaglandins and generally leads to a reduction in potency at the FP receptor. However, studies on the analogous metabolite of latanoprost, 15-keto latanoprost, have demonstrated significant IOP-lowering effects in monkeys, suggesting that this class of metabolites retains clinically relevant activity. The mechanism for this effect is also attributed to an increase in uveoscleral outflow.

Beyond its effects on intraocular pressure, **15-Keto travoprost** has been shown to have a stimulatory effect on the growth and thickening of eyelashes. This effect is also thought to be mediated through prostanoid receptors located in the hair follicle, leading to a prolongation of the anagen (growth) phase of the hair cycle.

Pharmacodynamics

Quantitative pharmacodynamic data for **15-Keto travoprost** are scarce. However, the activity of its parent compound, travoprost acid, has been well-characterized. Travoprost acid is a full and highly selective agonist at the FP receptor. The relative potency of **15-Keto travoprost** is expected to be lower than that of travoprost acid.

Pharmacokinetics

Travoprost is administered as an isopropyl ester prodrug to enhance corneal penetration. Following topical administration, it is rapidly hydrolyzed by corneal esterases to the active travoprost free acid. Peak plasma concentrations of travoprost acid are typically observed within 30 minutes of dosing. The systemic half-life of travoprost acid is short, estimated to be around 45 minutes in humans, with plasma levels becoming undetectable within an hour of dosing.

The formation of **15-Keto travoprost** occurs through the oxidation of the 15-hydroxyl group of travoprost free acid. Specific pharmacokinetic parameters for **15-Keto travoprost**, such as its Cmax, Tmax, and elimination half-life, are not well-documented in publicly available literature. It is presumed to be a transient metabolite that is further broken down. The primary route of excretion for travoprost and its metabolites is via the kidneys.

Data Presentation

Table 1: Prostanoid Receptor Binding Affinities (Ki, nM) of Travoprost Acid

Receptor	Travoprost Acid (Ki, nM)
FP	3.2 - 17.5
DP	>10,000
EP1	>10,000
EP2	>10,000
EP3	>10,000
EP4	>10,000
IP	>10,000
TP	>10,000

Data for travoprost acid is presented as a surrogate due to the lack of available data for **15-Keto travoprost**. The affinity of **15-Keto travoprost** for the FP receptor is expected to be lower than that of travoprost acid.

Table 2: Pharmacokinetic Parameters of Travoprost Acid in Humans (following topical ocular administration)

Parameter	Value
Tmax (plasma)	~30 minutes
Cmax (plasma)	< 25 pg/mL
Half-life (plasma)	~45 minutes
Metabolism	Hydrolysis to free acid, followed by beta-oxidation and oxidation of the 15-hydroxyl group.
Excretion	Primarily renal

Data for travoprost acid is presented as a surrogate due to the lack of available data for **15-Keto travoprost**.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (K_i) of **15-Keto travoprost** for the human FP receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a suitable assay buffer.
- Competitive Binding Assay: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [3 H]-PGF 2α) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled **15-Keto travoprost**.
- Incubation and Filtration: The incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of **15-Keto travoprost** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vitro G-protein Activation Assay ($[^{35}\text{S}]$ GTP γ S Binding)

Objective: To assess the ability of **15-Keto travoprost** to activate G-proteins via the FP receptor.

Methodology:

- Membrane Preparation: As described in the radioligand binding assay protocol.

- Assay Conditions: Membranes are incubated with increasing concentrations of **15-Keto travoprost** in the presence of [³⁵S]GTPyS and GDP.
- Stimulation: Agonist binding to the FP receptor stimulates the exchange of GDP for [³⁵S]GTPyS on the G α subunit of the G-protein.
- Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPyS is quantified by scintillation counting.
- Data Analysis: The concentration of **15-Keto travoprost** that produces 50% of the maximal stimulation (EC50) is determined.

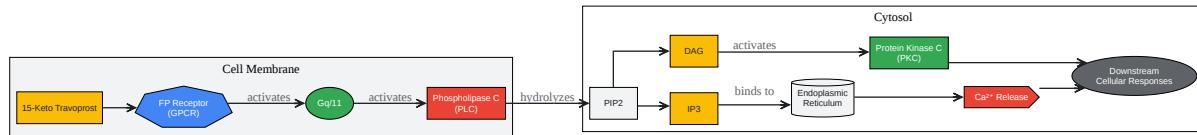
Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency of **15-Keto travoprost** in activating the FP receptor-mediated signaling pathway.

Methodology:

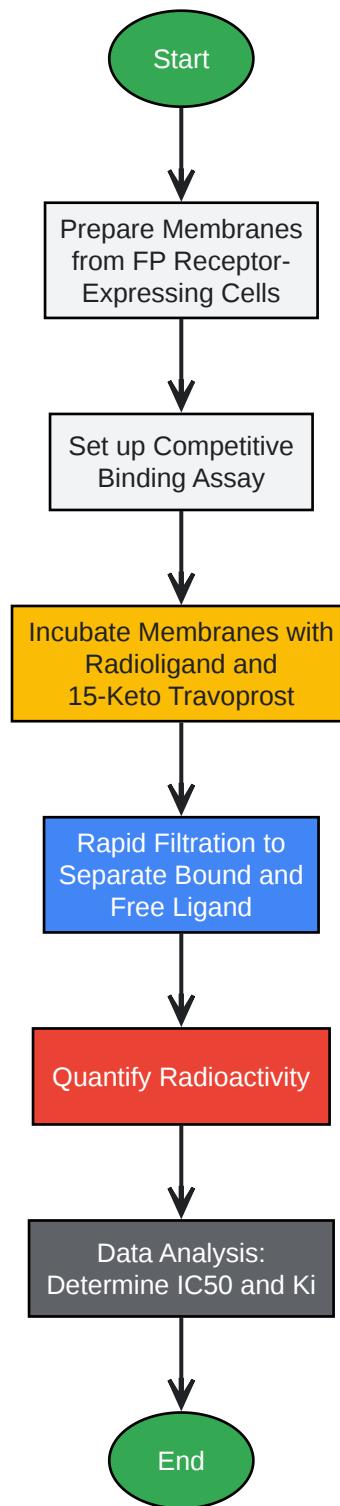
- Cell Culture: Cells expressing the FP receptor are plated in multi-well plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Addition: Increasing concentrations of **15-Keto travoprost** are added to the wells.
- Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
- Data Analysis: The concentration of **15-Keto travoprost** that elicits a half-maximal response (EC50) is calculated.

Mandatory Visualization



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Caption: FP Receptor Signaling Pathway for **15-Keto Travoprost**.



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Caption: Workflow for FP Receptor Radioligand Binding Assay.

Conclusion

15-Keto travoprost is a key metabolite of the widely prescribed anti-glaucoma medication, travoprost. While detailed pharmacological data for **15-Keto travoprost** are not as abundant as for its parent compound, the available evidence suggests it retains biological activity, contributing to both the IOP-lowering and eyelash growth-promoting effects of travoprost. The primary mechanism of action is likely through continued, albeit potentially weaker, agonism at the FP receptor. Further research is warranted to fully elucidate the specific binding affinities, pharmacokinetic profile, and potential for biased agonism of **15-Keto travoprost**. Such studies will provide a more complete understanding of the overall therapeutic effect of travoprost and could inform the development of future prostaglandin analogs with optimized metabolic profiles and therapeutic indices.

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